1-(2,2-dimethylpropanoyl)-N-(propan-2-yl)piperidine-4-carboxamide
Overview
Description
1-(2,2-dimethylpropanoyl)-N-(propan-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H26N2O2 and its molecular weight is 254.37 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,2-dimethylpropanoyl)-N-isopropyl-4-piperidinecarboxamide is 254.199428076 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Material Applications
The development and characterization of new polyamides with enhanced solubility and thermal stability highlight the importance of structural modification in piperidine derivatives for material science applications. Such modifications lead to amorphous polymers with potential uses in coatings, films, and composites due to their solubility in common solvents and high thermal stability (A. S. More et al., 2010; D. Liaw et al., 2001).
Organic and Medicinal Chemistry
In the realm of organic and medicinal chemistry, piperidine derivatives serve as key intermediates and building blocks for synthesizing complex molecules with potential therapeutic effects. These compounds exhibit activity against various targets such as opioid receptors, showcasing their potential in developing new drugs with specific pharmacological profiles (T. Cai et al., 2008; B. Le Bourdonnec et al., 2003).
Hydrogen Storage and Catalysis
Piperidine derivatives have also been evaluated for their usability as reversible organic hydrogen storage materials, demonstrating the impact of structural features on the enthalpy of dehydrogenation. This research opens pathways for developing hydrogen-powered fuel cells, highlighting the versatility of piperidine compounds in energy storage solutions (Yi Cui et al., 2008).
Structural and Hydrogen Bond Studies
The study of hydrogen bonding in the structures of piperidine derivatives with various acids provides insights into the molecular interactions and assembly processes. These studies are crucial for understanding the solid-state behavior of these compounds, which is valuable for designing materials with specific properties (Graham Smith & U. Wermuth, 2010).
Properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-propan-2-ylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-10(2)15-12(17)11-6-8-16(9-7-11)13(18)14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFCUMCCRYKENY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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